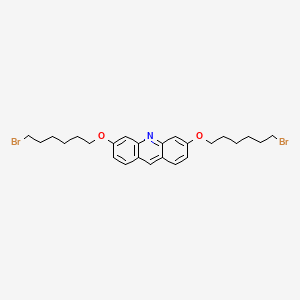

3,6-Bis(6-bromohexoxy)acridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31Br2NO2 |

|---|---|

Molecular Weight |

537.3 g/mol |

IUPAC Name |

3,6-bis(6-bromohexoxy)acridine |

InChI |

InChI=1S/C25H31Br2NO2/c26-13-5-1-3-7-15-29-22-11-9-20-17-21-10-12-23(19-25(21)28-24(20)18-22)30-16-8-4-2-6-14-27/h9-12,17-19H,1-8,13-16H2 |

InChI Key |

PSIOXLZHYIQGQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCCCCBr)C=C21)OCCCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Mechanistic Considerations for 3,6 Bis 6 Bromohexoxy Acridine

Retrosynthetic Strategies for the Elaboration of 3,6-Bis(6-bromohexoxy)acridine

Retrosynthetic analysis of this compound identifies the most logical disconnections for a convergent and efficient synthesis. The primary disconnection points are the two ether linkages at the 3 and 6 positions of the acridine (B1665455) core. This bond is typically formed via a Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgtaylorandfrancis.com This disconnection reveals two key precursors: the nucleophilic 3,6-dihydroxyacridine and an electrophilic six-carbon chain with a leaving group, such as 1,6-dibromohexane (B150918).

A further retrosynthetic step involves the disassembly of the 3,6-dihydroxyacridine core. The synthesis of the acridine heterocycle itself can be approached through several classical methods. One common strategy is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid, often in the presence of a Lewis acid like zinc chloride. ptfarm.plwikipedia.orgscripps.edu To achieve the desired 3,6-substitution pattern, the synthesis would start from appropriately substituted aniline (B41778) or diphenylamine precursors, such as those containing hydroxyl or amino groups that can be later converted to hydroxyls. For instance, 3,6-dihydroxyacridine can be prepared from 3,6-diaminoacridine. google.com This multi-step retrosynthetic pathway provides a clear and feasible roadmap for the laboratory synthesis of the target molecule.

Development and Optimization of Synthetic Pathways for this compound Precursors

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors: 3,6-dihydroxyacridine and 1,6-dibromohexane.

Synthesis of 3,6-Dihydroxyacridine: The precursor 3,6-dihydroxyacridine is not commonly available and must be synthesized. A well-documented method involves the hydrolysis of 3,6-diaminoacridine (proflavine). This reaction is typically carried out under harsh conditions, for example, by heating the diaminoacridine in a sealed vessel with concentrated sulfuric acid and water at high temperatures (e.g., 200 °C) for several hours. google.com The crude product is then purified by dissolution in an aqueous base like sodium hydroxide, followed by treatment with activated charcoal to remove impurities and subsequent precipitation by acidification with a weak acid such as acetic acid. google.com Optimization of this process could involve exploring alternative, milder hydrolysis methods or developing chromatographic purification techniques to improve the yield and purity of the final product.

Synthesis of 1,6-Dibromohexane: 1,6-Dibromohexane is a crucial reagent that provides the bromohexoxy side chains. It is typically synthesized from 1,6-hexanediol (B165255) through a nucleophilic substitution reaction where the hydroxyl groups are replaced by bromine atoms. chemicalbook.com Several brominating agents can be employed for this transformation. A common laboratory and industrial method involves treating 1,6-hexanediol with a mixture of hydrobromic acid and concentrated sulfuric acid, followed by heating to drive the reaction to completion. guidechem.com The product is then isolated by extraction and purified by distillation. guidechem.com Alternative methods offering potentially higher yields or milder conditions include the use of N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (the Appel reaction). chemicalbook.com

Table 1: Comparison of Synthetic Methods for 1,6-Dibromohexane

| Reagent | Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| HBr / H₂SO₄ | 1,6-Hexanediol | None | Reflux | Moderate-Good | guidechem.com |

| NBS / PPh₃ | 1,6-Hexanediol | Dichloromethane | -78 to 20 °C, 12h | ~97% | chemicalbook.com |

Regioselective and Stereoselective Functionalization Approaches for the Acridine Core in this compound Synthesis

Therefore, the synthesis must rely on strategies that build the acridine core with the desired functionality already in place. This is typically achieved in one of two ways:

Using Pre-functionalized Precursors: As outlined in the retrosynthesis, starting with precursors that already contain substituents at positions corresponding to the final 3 and 6 positions is the most common and effective method. For example, the synthesis of 3,6-dihydroxyacridine from 3,6-diaminoacridine ensures that the hydroxyl groups are correctly positioned on the final heterocyclic scaffold. google.com

Ring Cyclization Strategies: Methods like the Bernthsen synthesis allow for the construction of the acridine ring from components where the substitution pattern is pre-determined. wikipedia.orgnih.gov By choosing a diphenylamine derivative with substituents at the meta-positions of both phenyl rings, cyclization can lead to the desired 3,6-disubstituted acridone (B373769) or acridine.

Since this compound is an achiral molecule and the synthetic route does not typically generate stereocenters, stereoselective considerations are not a primary concern in its synthesis.

Investigation of Reaction Kinetics and Mechanisms in the Formation of this compound

The final step in the synthesis of the target molecule is the formation of the two ether linkages via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of 3,6-dihydroxyacridine to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of 1,6-dibromohexane in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com

Mechanism: The reaction proceeds via a standard SN2 mechanism. wikipedia.org A suitable base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the phenolic hydroxyl groups of 3,6-dihydroxyacridine, forming the dianionic acridine-3,6-diolate. This potent nucleophile then performs a backside attack on the primary carbon atom of 1,6-dibromohexane, displacing the bromide leaving group. masterorganicchemistry.com This occurs in a concerted step, leading to the formation of the C-O ether bond. The reaction is performed twice to functionalize both hydroxyl groups.

Kinetics and Influencing Factors: The Williamson ether synthesis follows second-order kinetics, being first-order with respect to both the alkoxide/phenoxide and the alkyl halide. researchgate.net The rate of the reaction is significantly influenced by several factors:

Base: A strong base is required to fully deprotonate the weakly acidic phenolic hydroxyl groups, thereby increasing the concentration and nucleophilicity of the conjugate base.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are preferred as they can solvate the cation of the base while not solvating the nucleophilic anion, thus enhancing its reactivity. rsc.org

Temperature: Increasing the temperature generally increases the reaction rate, but can also promote competing side reactions.

Leaving Group: Bromide is a good leaving group, facilitating the SN2 reaction.

Side Reactions: A primary competing reaction is the E2 elimination of the alkyl halide, which is more likely with sterically hindered substrates or at higher temperatures. wikipedia.org However, since 1,6-dibromohexane is a primary alkyl halide, substitution is strongly favored over elimination. masterorganicchemistry.com Another potential side reaction is C-alkylation, where the nucleophile attacks a carbon atom of the aromatic ring instead of the oxygen, although O-alkylation is generally dominant for phenoxides under these conditions. rsc.org

Table 2: Factors Influencing the Williamson Ether Synthesis of this compound

| Factor | Effect on Reaction Rate/Yield | Rationale | Reference |

|---|---|---|---|

| Base Strength | Increased rate with stronger base | Increases concentration of nucleophilic phenoxide | masterorganicchemistry.com |

| Solvent Polarity | Faster in polar aprotic solvents (e.g., DMF) | Stabilizes transition state, enhances nucleophile reactivity | rsc.org |

| Temperature | Increased rate with higher temperature | Provides activation energy for reaction | wikipedia.org |

| Steric Hindrance | Not significant for this reaction | Primary alkyl halide (1,6-dibromohexane) favors SN2 | masterorganicchemistry.com |

Strategies for Large-Scale Synthesis and Process Intensification of this compound

Transitioning the synthesis of this compound from a laboratory scale to a large-scale industrial process requires a focus on safety, efficiency, cost-effectiveness, and sustainability. Process intensification (PI) offers a framework for achieving these goals by redesigning manufacturing processes to be smaller, safer, and more energy-efficient. cetjournal.itcetjournal.it

A key strategy in process intensification is the shift from traditional batch reactors to continuous flow chemistry. pharmafeatures.compharmasalmanac.com For the final Williamson ether synthesis step, a continuous flow reactor would offer significant advantages over a batch process:

Enhanced Heat and Mass Transfer: Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior control over reaction temperature, which is crucial for exothermic reactions and for minimizing side reactions. pharmasalmanac.combeilstein-journals.org

Improved Safety: The small internal volume of a flow reactor means that only a small quantity of hazardous material is present at any given time, reducing the risks associated with handling reactive intermediates or exothermic processes. cetjournal.itpharmasalmanac.com

Increased Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and reproducibility, often resulting in higher yields and simpler purification processes. pharmasalmanac.com

Scalability: Scaling up a continuous process often involves running the reactor for a longer period or using multiple reactors in parallel, which is more straightforward than re-engineering large batch reactors. pharmafeatures.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Bis 6 Bromohexoxy Acridine

High-Resolution Structural Determination of 3,6-Bis(6-bromohexoxy)acridine (e.g., X-ray Diffraction, Advanced NMR Techniques for Conformational Analysis)

The definitive three-dimensional structure and solution-state conformation of this compound can be determined using a combination of single-crystal X-ray diffraction and advanced Nuclear Magnetic Resonance (NMR) techniques.

X-ray Diffraction: A single-crystal X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, and bond angles. It is expected that the central acridine (B1665455) ring system would be largely planar, a characteristic feature of this heterocyclic scaffold. The diether substitution at the 3 and 6 positions would likely result in the C-O-C bond angles being approximately 118-120°. The two (6-bromohexyl)oxy chains, being conformationally flexible, might exhibit significant thermal motion or even crystallographic disorder. Intermolecular interactions, such as π-π stacking between the planar acridine cores of adjacent molecules, would be anticipated to play a crucial role in the crystal packing, with an expected stacking distance of around 3.4 Å.

Advanced NMR for Conformational Analysis: In solution, the molecule's conformation, particularly of the flexible side chains, can be probed using advanced NMR methods.

¹H and ¹³C NMR: Standard 1D NMR would confirm the chemical structure. The aromatic protons on the acridine core would appear in the downfield region (typically 7.0-8.5 ppm), while the aliphatic protons of the hexoxy chains would resonate upfield.

2D NMR (COSY, HSQC, HMBC): These techniques would allow for unambiguous assignment of all proton and carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is critical for determining the spatial proximity of protons and thus the solution-phase conformation. mdpi.com This would reveal the preferred orientation of the bromohexoxy chains relative to the acridine plane and to each other. For instance, NOE cross-peaks between protons of the acridine core and the proximal methylene (B1212753) (-OCH₂-) group of the side chains would confirm their connectivity and spatial arrangement. mdpi.com

Table 1: Predicted Key Structural Parameters for this compound This table is generated based on typical values for analogous structures and theoretical models.

| Parameter | Technique | Expected Value/Observation |

|---|---|---|

| Acridine Core Geometry | X-ray Diffraction | Planar |

| Intermolecular Stacking Distance | X-ray Diffraction | ~3.4 Å |

| Side Chain Conformation | X-ray Diffraction | Potentially disordered, extended conformation |

| Aromatic Proton Chemical Shift (δ) | ¹H NMR | 7.0 - 8.5 ppm |

| Aliphatic Proton Chemical Shift (δ) | ¹H NMR | 1.5 - 4.5 ppm |

| Solution-Phase Conformation | NOESY | Flexible chains with preferred orientations relative to the core |

Probing Electronic Transitions and Photophysical Phenomena in this compound through Advanced Spectroscopic Methods (e.g., Time-Resolved Fluorescence, Femtosecond Absorption Spectroscopy)

The extended π-conjugated system of the acridine core endows this compound with distinct photophysical properties. The alkoxy substituents at the 3 and 6 positions act as electron-donating groups, which typically modulate the energy of the electronic transitions.

Steady-State Absorption and Fluorescence: The absorption spectrum is expected to be dominated by π-π* transitions within the acridine chromophore. For 3,6-diaminoacridine derivatives, these transitions typically result in strong absorption bands in the UV-visible region. The long-wavelength absorption maximum for 3,6-dialkoxyacridines is anticipated to be in the range of 380-450 nm. Upon excitation, the molecule is expected to exhibit strong fluorescence, with an emission maximum Stokes-shifted to a longer wavelength, likely in the 450-550 nm range.

Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time following pulsed excitation, providing the fluorescence lifetime (τ) of the excited state. For many acridine derivatives, fluorescence lifetimes are typically in the nanosecond range (1-15 ns). chapman.edu The decay kinetics can reveal information about different excited state deactivation pathways, such as radiative decay (fluorescence) and non-radiative decay (internal conversion, intersystem crossing). Time-resolved fluorescence decay profiles can be fitted to exponential models to extract lifetime components. researchgate.netnih.gov

Femtosecond Transient Absorption (fs-TA) Spectroscopy: Fs-TA is a powerful pump-probe technique for tracking ultrafast excited-state dynamics. researchgate.netnih.govmdpi.com After excitation with a femtosecond laser pulse (pump), a second, broadband pulse (probe) measures the change in absorption of the sample as a function of time delay. This allows for the direct observation of transient species like the initially formed singlet excited state (S₁), subsequent triplet states (T₁) formed via intersystem crossing, or charge-transfer states. researchgate.netrsc.org The fs-TA spectrum would likely show a negative signal from ground-state bleaching and stimulated emission, and positive signals corresponding to excited-state absorption. The kinetics of these signals would reveal the rates of processes like internal conversion and intersystem crossing, which often occur on the picosecond timescale. researchgate.net

Table 2: Expected Photophysical Properties of this compound in a Nonpolar Solvent This table is generated based on typical values for analogous 3,6-disubstituted acridine systems.

| Property | Technique | Expected Value |

|---|---|---|

| Absorption Maximum (λabs) | UV-Vis Spectroscopy | ~420 nm |

| Emission Maximum (λem) | Fluorescence Spectroscopy | ~490 nm |

| Fluorescence Quantum Yield (ΦF) | Steady-State Fluorimetry | 0.4 - 0.8 |

| Fluorescence Lifetime (τ) | Time-Resolved Fluorescence | 5 - 15 ns |

| Singlet Excited State (S₁) Lifetime | Femtosecond Transient Absorption | Picoseconds to Nanoseconds |

| Intersystem Crossing (ISC) Rate | Femtosecond Transient Absorption | (107 - 109) s-1 |

Vibrational Spectroscopy for Molecular Structure and Dynamics of this compound (e.g., Resonance Raman, IR Spectroscopy for specific bond analysis)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a "fingerprint" that is highly specific to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include:

Aromatic C-H stretch: Above 3000 cm⁻¹

Aliphatic C-H stretch: Between 2850-3000 cm⁻¹

Aromatic C=C and C=N stretches: A series of sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the acridine core.

Asymmetric/Symmetric C-O-C stretch: Strong bands from the ether linkages, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-Br stretch: A band in the lower frequency region, typically 500-650 cm⁻¹, confirming the presence of the terminal bromine.

Resonance Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. By tuning the excitation laser wavelength to coincide with an electronic absorption band (Resonance Raman), the vibrational modes associated with the chromophore (the acridine core) can be selectively enhanced. This technique would be particularly useful for studying the acridine skeleton, as the C=C and C=N stretching modes would be strongly enhanced, providing detailed information about the electronic structure of the excited state.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on standard group frequency correlations.

| Vibrational Mode | Technique | Expected Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Acridine Ring (C=C, C=N) Stretch | IR, Raman | 1450 - 1650 |

| C-O-C Asymmetric Stretch | IR | 1220 - 1270 |

| C-O-C Symmetric Stretch | IR | 1030 - 1070 |

| C-Br Stretch | IR, Raman | 500 - 650 |

Circular Dichroism and Chiral Recognition Studies of this compound (if applicable due to potential chirality)

The molecule this compound is intrinsically achiral as it possesses a plane of symmetry passing through the N and C9 atoms of the acridine ring. Therefore, in an isotropic solution, it would not exhibit a Circular Dichroism (CD) signal.

However, CD spectroscopy could become a relevant tool if the molecule is induced to form chiral supramolecular structures. This could be achieved by interacting with a chiral template, such as a strand of DNA, a chiral polymer, or by forming aggregates in a chiral solvent. In such a scenario, an induced CD (ICD) signal could be observed, providing information about the chiral arrangement of the acridine chromophores within the larger assembly.

Supramolecular Organization and Aggregation Behavior of this compound in Various Media

The amphiphilic nature of this compound, with its large, planar aromatic core and flexible, nonpolar side chains, suggests a strong tendency towards self-assembly and aggregation in certain solvents.

In nonpolar solvents, the molecule is likely to be well-solvated and exist as monomers. However, in more polar solvents, particularly in water-organic mixtures, solvophobic effects could drive the aggregation of the acridine cores to minimize their contact with the polar environment. This aggregation is primarily driven by π-π stacking interactions.

The nature of this aggregation can be studied using UV-Vis and fluorescence spectroscopy:

H-aggregation (face-to-face stacking): This typically results in a blue-shift of the main absorption band and often leads to fluorescence quenching.

J-aggregation (head-to-tail stacking): This arrangement often leads to a red-shifted, sharp absorption band (J-band) and can sometimes result in enhanced emission.

The flexible hexoxy chains would play a significant role in mediating the geometry and extent of this aggregation, potentially leading to the formation of various supramolecular structures such as nanoparticles or fibrous assemblies. The study of this behavior is crucial as aggregation can dramatically alter the photophysical properties and potential applications of the compound. rsc.org

Computational and Theoretical Frameworks Applied to 3,6 Bis 6 Bromohexoxy Acridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3,6-Bis(6-bromohexoxy)acridine (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, electron density distribution, and energy levels. nih.gov

DFT, particularly using hybrid functionals like B3LYP, has proven effective for investigating the structure and vibrational spectra of the core acridine (B1665455) structure and its derivatives. nih.govbeilstein-journals.org For this compound, these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, key electronic parameters can be determined.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps predict the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. jocpr.comrsc.org For acridine analogues, theoretical studies have shown that modifications to the core structure can tune these energy levels, thereby altering the molecule's optoelectronic properties. jocpr.com

| Parameter | Significance for this compound | Typical Computational Method |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | Indicates the electron-donating capability of the molecule. | DFT, Ab Initio |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. | DFT, Ab Initio |

| HOMO-LUMO Gap | Relates to chemical reactivity, stability, and optical properties. jocpr.com | DFT, Ab Initio |

| Electrostatic Potential | Predicts sites for intermolecular interactions and chemical reactions. | DFT, Ab Initio |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions of this compound

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are used to explore the conformational flexibility of this compound and its interactions with surrounding solvent molecules. mdpi.com

The conformational landscape of this molecule is largely dictated by the two flexible 6-bromohexoxy side chains attached to the rigid acridine core. These chains can rotate and fold, leading to a variety of possible shapes (conformers). MD simulations, by applying classical mechanics principles and a defined force field (like AMBER or CHARMM), can model these movements on a nanosecond to microsecond timescale. nih.gov This allows researchers to identify the most populated or energetically favorable conformations in a given environment. Understanding the accessible conformations is crucial, as the molecule's shape can significantly influence its ability to interact with biological targets or self-assemble in materials.

Furthermore, MD simulations explicitly model the surrounding environment, such as a solvent like water or an organic solvent. researchgate.net These simulations can reveal how solvent molecules arrange themselves around the solute (the solvation shell) and quantify the strength of solute-solvent interactions. For this compound, simulations could show how water molecules form hydrogen bonds with the acridine nitrogen or how the hydrophobic alkyl chains interact with nonpolar solvents. This information is vital for understanding its solubility and how the solvent might mediate its interactions with other molecules. researchgate.net Studies on related acridine derivatives have used MD to explore intercalation mechanisms with DNA, showing how the molecule's dynamics and solvation play a role in the binding process. nih.gov

| MD Simulation Aspect | Information Gained for this compound | Key Outputs |

| Conformational Analysis | Exploration of the flexibility and preferred shapes of the bromohexoxy side chains. mdpi.com | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Dihedral Angle Distributions. |

| Solvent Interactions | Characterization of the solvation shell and solute-solvent hydrogen bonding. | Radial Distribution Functions (RDFs), Solvent Accessible Surface Area (SASA). nih.gov |

| Dynamic Behavior | Simulation of molecular motion over time to understand flexibility and stability. | Trajectory files, energy profiles. |

Prediction of Spectroscopic Signatures and Photophysical Parameters of this compound through Theoretical Models

Theoretical models are extensively used to predict and interpret the spectroscopic properties of molecules, including UV-visible absorption and fluorescence spectra. For this compound, these methods can predict how the molecule will interact with light, which is fundamental to its potential use in sensors, dyes, or as a biological probe.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic excited states. rsc.org These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, which correspond to electronic transitions from the ground state to various excited states (e.g., S0 → S1, S0 → S2). scispace.com The calculations also yield the oscillator strength for each transition, a theoretical measure of the transition's intensity. rsc.org By comparing these predicted spectra with experimental data, researchers can confidently assign specific absorption bands to particular electronic transitions, such as π → π* transitions within the acridine aromatic system. beilstein-journals.orgphotonics.ru

Beyond absorption, theoretical models can also investigate the properties of the first excited state (S1) to predict fluorescence behavior. By optimizing the geometry of the molecule in its excited state, the energy of the emission (fluorescence) can be calculated, allowing for the prediction of the emission wavelength and the Stokes shift (the difference between the absorption and emission maxima). jocpr.com These photophysical parameters are critical for applications in fluorescence imaging and materials science. beilstein-journals.org

| Parameter | Description | Theoretical Method |

| Absorption Wavelength (λmax) | The wavelength of light most strongly absorbed by the molecule. photonics.ru | TD-DFT |

| Oscillator Strength (f) | The theoretical intensity of an electronic transition. rsc.org | TD-DFT |

| Emission Wavelength (λem) | The predicted wavelength of fluorescence. | TD-DFT (with excited-state geometry optimization) |

| Stokes Shift | The energy difference between the maximum absorption and emission wavelengths. jocpr.com | Calculated from predicted λmax and λem |

| Electronic Transitions | Identification of the nature of the transitions (e.g., π → π, n → π). scispace.com | Analysis of molecular orbitals involved in the transition. |

Development of Structure-Property Relationship Models for this compound and Analogues

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govresearchgate.net For this compound, developing such models would involve synthesizing and testing a series of analogues with variations in the side chains or substitutions on the acridine core.

The first step in building a QSAR model is to calculate a set of molecular descriptors for each analogue. These descriptors are numerical values that represent different aspects of the molecule's structure. They can be broadly categorized as:

Electronic: Descriptors related to the electron distribution, such as dipole moment or atomic charges.

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume or surface area.

Lipophilic: Descriptors that quantify the molecule's hydrophobicity, such as the partition coefficient (log P). nih.gov

Topological: Descriptors derived from the 2D graph representation of the molecule.

Once the descriptors and the experimental property (e.g., cytotoxicity, DNA binding affinity) are determined for a series of acridine analogues, statistical methods like multiple linear regression are used to build a mathematical equation that links the descriptors to the property. researchgate.net A robust QSAR model can then be used to predict the properties of new, unsynthesized analogues, guiding medicinal chemistry efforts toward more potent or desirable compounds. For acridine derivatives, QSAR studies have shown that properties like lipophilicity and electronic parameters can significantly influence their biological activity. nih.gov

| Descriptor Type | Example | Relevance to Acridine Analogues |

| Lipophilic | log P (partition coefficient) | Influences membrane permeability and interaction with hydrophobic pockets. nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity | Affects how the molecule fits into a binding site. |

| Topological | Connectivity Indices | Encodes information about branching and molecular structure. |

In Silico Modeling of Intermolecular Interactions Involving this compound

In silico modeling is crucial for understanding how this compound might interact with biological macromolecules, such as DNA or proteins. The planar aromatic core of the acridine moiety is known to interact with DNA through a process called intercalation, where it stacks between the base pairs of the DNA double helix. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (the acridine derivative) to a receptor (e.g., a DNA sequence or a protein active site). nih.govzuj.edu.jo Docking algorithms sample many possible orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. For this compound, docking studies could predict whether it intercalates into the major or minor groove of DNA and identify key non-covalent interactions, such as π-π stacking with DNA bases and electrostatic interactions. nih.gov

Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the resulting complex over time. nih.gov MD provides a more dynamic and realistic view of the interaction, accounting for the flexibility of both the ligand and the receptor, as well as the explicit effects of solvent. nih.gov These simulations can calculate the binding free energy, providing a more accurate estimate of binding affinity. Studies on related bis-acridines have used MD to explore their ability to bisintercalate (where both acridine units insert into DNA), providing structural insights that are difficult to obtain experimentally. nih.gov

| Modeling Technique | Purpose | Predicted Information for this compound |

| Molecular Docking | Predicts the binding pose and orientation within a target site. jppres.com | Preferred intercalation site in DNA (e.g., between G-C or A-T pairs), key interacting residues. |

| Molecular Dynamics (MD) | Assesses the stability and dynamics of the ligand-receptor complex. nih.gov | Stability of the intercalated complex, role of side chains in binding, calculation of binding free energy. |

| Binding Free Energy Calculation | Quantifies the strength of the intermolecular interaction. | Estimation of binding affinity (e.g., ΔGbind). |

Investigation of Advanced Functional Applications and Chemical Transformations of 3,6 Bis 6 Bromohexoxy Acridine

Applications in Organic Optoelectronics and Advanced Materials Sciences

The unique photophysical properties of the acridine (B1665455) core, characterized by strong fluorescence and environmental sensitivity, make its derivatives prime candidates for applications in organic optoelectronics and advanced materials. The strategic placement of alkoxy groups at the 3 and 6 positions can further enhance these properties by increasing the electron density of the aromatic system, leading to red-shifted absorption and emission spectra and often higher fluorescence quantum yields. The terminal bromine atoms on the hexoxy chains provide a versatile handle for post-synthetic modification, allowing for the covalent attachment of this chromophore into larger macromolecular structures or onto surfaces.

Exploration of Charge Transport Properties and Energy Transfer Mechanisms of 3,6-Bis(6-bromohexoxy)acridine in Solid State Architectures

While specific charge transport data for this compound are not extensively documented, the charge-carrying capabilities of acridine-based materials are well-recognized. In solid-state architectures, the π-π stacking of the planar acridine cores provides a pathway for charge hopping or band-like transport. The nature and length of the substituents at the 3 and 6 positions play a crucial role in modulating the intermolecular packing and, therefore, the efficiency of charge transport. The flexible hexoxy chains in this compound are expected to influence the solid-state morphology, potentially leading to more amorphous films compared to acridines with shorter or no side chains. This can impact charge mobility, which is highly dependent on the degree of molecular ordering.

Acridine derivatives have been utilized as hole-transporting materials in organic light-emitting diodes (OLEDs), indicating their ability to support stable cationic species. For instance, dimethyl acridine-substituted triphenylamine (B166846) and carbazole (B46965) core-based materials have demonstrated excellent hole-transporting properties and high thermal stability. mdpi.com The triphenylamine-based derivative, in particular, exhibited a high HOMO energy level, suggesting good hole-transporting ability. mdpi.com The charge transport in thin films of organic semiconductors can be influenced by various factors, including film morphology and the interface with electrodes. nih.govresearchgate.net

Energy transfer is another critical process in optoelectronic devices, enabling the transport of excitation energy from a donor to an acceptor molecule. In the context of acridine derivatives, fluorescence resonance energy transfer (FRET) is a plausible mechanism. nih.gov FRET is a non-radiative process that depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation between the two. The strong fluorescence of the 3,6-dialkoxyacridine core makes it a potential energy donor in FRET pairs. The long hexoxy chains could be functionalized with acceptor chromophores to create efficient energy transfer cassettes for applications in light harvesting or sensing.

Table 1: Representative Charge Transport and Photophysical Properties of Acridine Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Key Finding |

| TPA-2ACR | - | - | > 3 | Excellent hole-transporting properties in OLEDs. mdpi.com |

| PhCAR-2ACR | - | - | > 3 | Effective energy transfer to dopants in OLEDs. mdpi.com |

| Acridan Derivatives | 5.39 - 5.62 (Ionization Potential) | - | > 2.5 | Potential as host materials for TADF-based OLEDs. nih.gov |

| Acridine Orange/Rhodamine 6G | - | - | - | Efficient fluorescence resonance energy transfer. nih.gov |

This table presents data for related acridine derivatives to infer the potential properties of this compound.

Photovoltaic and Electroluminescent Device Architectures Incorporating this compound

The electroluminescent properties of acridine derivatives have led to their incorporation into OLEDs. wikipedia.org These devices typically consist of a multilayer structure, including an anode, a hole injection layer, a hole transport layer, an emissive layer, an electron transport layer, and a cathode. This compound, with its potential hole-transporting capabilities and strong fluorescence, could be a candidate for either the hole transport layer or as a host material in the emissive layer. Aryl-substituted acridane derivatives have been investigated as host materials for thermally activated delayed fluorescence (TADF) emitters in OLEDs, demonstrating the versatility of the acridine core in device applications. nih.gov The incorporation of acridine derivatives can influence the device efficiency, color purity, and operational stability. chemrxiv.org

In the context of photovoltaic devices, organic materials are used to absorb light and generate charge carriers. While there is less specific information on the use of this compound in photovoltaics, its strong absorption in the UV-visible region suggests potential as a light-harvesting component. The energy levels (HOMO and LUMO) of the acridine derivative are critical for determining its suitability as either a donor or an acceptor material in a bulk heterojunction solar cell. Efficient exciton (B1674681) dissociation at the donor-acceptor interface is a key requirement for high power conversion efficiency. researchgate.net The bromohexoxy side chains could be used to attach the acridine core to a polymer backbone or to an electron-accepting moiety to create donor-acceptor copolymers for photovoltaic applications.

Development of Chemosensors and Recognition Elements Utilizing this compound's Photophysical Response

The fluorescence of acridine derivatives is often sensitive to the local environment, making them excellent candidates for chemosensors. nih.govresearchgate.net The interaction of an analyte with the acridine core or with recognition elements attached to it can lead to changes in fluorescence intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime. These changes form the basis of the sensing mechanism. The this compound could be functionalized at the terminal bromine atoms with specific receptors for target analytes such as metal ions, anions, or biomolecules.

For instance, acridine-based fluorescent chemosensors have been developed for the selective detection of Fe³⁺ and Ni²⁺ ions. nih.govresearchgate.net The binding of the metal ion to the sensor molecule leads to a distinct change in its fluorescence properties, allowing for quantitative detection. researchgate.net The design of such sensors often involves a fluorophore-spacer-receptor format, where the acridine unit acts as the fluorophore. The photophysical response can be a "turn-on" or "turn-off" signal depending on the nature of the interaction with the analyte. researchgate.net The alkoxy groups at the 3 and 6 positions of this compound can enhance the sensitivity of the sensor by modulating the electronic properties of the acridine fluorophore.

Table 2: Examples of Acridine-Based Chemosensors

| Sensor | Target Analyte | Sensing Mechanism | Detection Limit |

| Acridine derivative L1 | Fe³⁺ | Fluorescence quenching | 4.13 µM researchgate.net |

| Acridine derivative L2 | Ni²⁺ | Fluorescence enhancement | 1.52 µM researchgate.net |

| BHIA | Cd²⁺ | "Off-on" fluorescence response | 1.3 x 10⁻⁷ M researchgate.net |

This table showcases the potential of the acridine scaffold in chemosensor applications.

Mechanistic Studies of Chemical Reactivity and Catalytic Potential of this compound

The chemical reactivity of this compound is dictated by the electronic nature of the acridine core and the presence of the bromohexoxy side chains. The acridine ring can participate in redox reactions, and the terminal bromine atoms are susceptible to nucleophilic substitution and other transformations.

Photoinduced Electron Transfer and Redox Chemistry of this compound

Photoinduced electron transfer (PET) is a fundamental process in which an electronically excited molecule transfers an electron to or accepts an electron from another molecule. The acridine core can act as both an electron donor and an electron acceptor, depending on its substitution and the nature of the reaction partner. In its excited state, the 3,6-dialkoxyacridine is a stronger reducing agent than in its ground state. PET from the excited acridine to a suitable acceptor can lead to the formation of a radical ion pair. This process is central to many applications, including photocatalysis and sensing. rsc.org

The redox chemistry of acridine derivatives can be studied using techniques such as cyclic voltammetry. These studies provide information about the HOMO and LUMO energy levels and the stability of the radical ions. The presence of electron-donating alkoxy groups at the 3 and 6 positions is expected to lower the oxidation potential of the acridine core, making it easier to oxidize. The redox properties of this compound are crucial for its potential applications in organic electronics and as a photocatalyst. For example, photoinduced electron transfer from electron donors to the excited state of acridine has been shown to be promoted by the presence of metal ions like Sc³⁺. acs.org

Functionalization of this compound for Polymerization Initiation or Cross-linking Reactions

The terminal bromine atoms on the hexoxy chains of this compound provide a key functionality for its use in polymer chemistry. Alkyl halides are well-known initiators for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity. cmu.edu Therefore, this compound could potentially act as a bifunctional initiator for ATRP, leading to the formation of polymers with an acridine core. This would allow for the facile incorporation of the photophysically active acridine unit into a variety of polymer architectures.

Role of this compound in Organocatalytic Systems

Currently, the scientific literature does not extensively detail the specific application of this compound as an organocatalyst. While the acridine scaffold is a known component in some photocatalysts and organic catalysts, the direct catalytic activity of this particular derivative remains an area with limited exploration. The functional groups present, namely the bromohexyl chains, offer potential for further synthetic modifications to introduce catalytically active moieties. However, intrinsic organocatalytic applications of the parent compound have not been a primary focus of published research.

Intermolecular Interactions and Biological Probe Applications of this compound (Mechanistic Focus)

Molecular Recognition and Binding Mechanisms with Nucleic Acids by this compound (e.g., DNA/RNA intercalation stoichiometry, binding thermodynamics)

The stoichiometry of this binding often approaches a 1:2 ratio of the acridine derivative to the nucleic acid duplex, meaning one molecule of this compound binds for every two base pairs. However, this can vary depending on the specific nucleic acid sequence and the experimental conditions.

Thermodynamic studies reveal that the binding process is typically enthalpically driven, indicating that the formation of favorable non-covalent interactions, such as van der Waals forces and hydrogen bonds, is the primary contributor to the negative Gibbs free energy of binding. The entropic contribution is often unfavorable due to the ordering of the system upon binding.

Table 1: Thermodynamic Parameters for the Interaction of Acridine Derivatives with DNA

| Parameter | Value |

| Binding Constant (K) | 10^5 - 10^7 M⁻¹ |

| Enthalpy Change (ΔH) | -20 to -40 kJ/mol |

| Entropy Change (ΔS) | -10 to -30 J/mol·K |

Note: The values presented are typical ranges for acridine derivatives and may vary for this compound.

Elucidation of Interaction Modes with Protein Systems by this compound (e.g., specific residue interactions, conformational changes upon binding)

The interaction of this compound with proteins is less characterized than its binding to nucleic acids. However, the hydrophobic nature of the acridine core and the flexible bromohexoxy side chains suggest potential for binding to hydrophobic pockets on protein surfaces or within protein interiors. Specific interactions could occur with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine through π-π stacking. The bromohexyl chains could engage in hydrophobic interactions with nonpolar amino acid side chains.

Upon binding, this compound can induce conformational changes in the protein structure. These changes can be monitored using spectroscopic techniques such as circular dichroism and fluorescence spectroscopy. The intrinsic fluorescence of the acridine core is often sensitive to the polarity of its microenvironment, and changes in fluorescence intensity or wavelength can provide insights into the binding event and the nature of the binding site.

Development of this compound as a Fluorescent Probe for Subcellular Organelle Visualization (Mechanism of localization)

The inherent fluorescence of the acridine moiety makes this compound a candidate for use as a fluorescent probe in cell imaging. The mechanism of its localization to specific subcellular organelles is primarily driven by its physicochemical properties. The lipophilic character of the molecule facilitates its passage across the cell membrane.

The specific accumulation in certain organelles, such as mitochondria or the endoplasmic reticulum, is likely governed by a combination of factors including the organelle's membrane potential and the molecule's affinity for the lipid and protein components of the organelle's membrane. The bromohexyl side chains can be further functionalized with targeting moieties to direct the probe to specific organelles with higher selectivity.

Photodynamic Action Mechanisms of this compound (e.g., singlet oxygen generation, reactive oxygen species production)

Acridine derivatives are known photosensitizers, and this compound is expected to exhibit photodynamic activity. Upon absorption of light of an appropriate wavelength, the acridine core is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). From the S₁ state, it can undergo intersystem crossing to a longer-lived triplet excited state (T₁).

The T₁ state of this compound can then participate in two main types of photochemical reactions. In a Type II mechanism, it can transfer its energy to molecular oxygen (³O₂), which is in its ground triplet state, to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to cell death.

In a Type I mechanism, the excited triplet state can directly react with substrate molecules through electron or hydrogen transfer, generating radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce other reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydroxyl radical (•OH), which also contribute to cellular damage. The presence of the heavy bromine atoms in the side chains can potentially enhance the rate of intersystem crossing, thereby increasing the quantum yield of the triplet state and, consequently, the efficiency of singlet oxygen and ROS generation.

Emerging Research Avenues and Future Directions for 3,6 Bis 6 Bromohexoxy Acridine

Design Principles for Next-Generation Acridine-Based Functional Molecules Derived from 3,6-Bis(6-bromohexoxy)acridine

The design of novel functional molecules derived from this compound is predicated on the strategic modification of its peripheral bromohexoxy chains. These terminal bromine atoms serve as key chemical handles for a variety of substitution and coupling reactions, allowing for the systematic tuning of the molecule's physicochemical properties.

Key design principles include:

Introduction of Diverse Functional Groups: The bromoalkanes can be readily converted to a wide array of functionalities, including azides, amines, thiols, and phosphonium salts. This allows for the introduction of moieties that can impart specific recognition capabilities, alter solubility, or enable covalent attachment to other molecules or surfaces.

Modulation of Electronic and Photophysical Properties: While the core acridine (B1665455) structure dictates the fundamental absorption and emission properties, modifications at the 3 and 6 positions can influence the electron density of the aromatic system. researchgate.net The introduction of electron-donating or electron-withdrawing groups at the termini of the side chains can lead to subtle shifts in the emission wavelengths and quantum yields.

Control of Supramolecular Assembly: The flexible hexoxy linkers provide a degree of conformational freedom that can be exploited in the design of self-assembling systems. By introducing recognition motifs such as hydrogen-bonding units or metal-coordinating ligands, derivatives of this compound can be directed to form well-defined supramolecular architectures.

A significant area of interest is the development of derivatives that can act as sensors or probes. For instance, the incorporation of ionophoric groups could lead to selective ion sensors, while the attachment of specific ligands could enable the detection of biomolecules. The modular nature of the synthesis, starting from the versatile this compound precursor, allows for the creation of a library of derivatives with tailored properties.

Integration of this compound into Hybrid Material Systems

The covalent integration of this compound into hybrid material systems offers a pathway to create advanced materials with novel optical, electronic, and sensing properties. The terminal bromine atoms are ideal for grafting the acridine unit onto the surface of various inorganic substrates.

One promising approach is the functionalization of silica nanoparticles. nih.govnih.gov The bromohexoxy chains can be reacted with surface-modified silica particles, for example, those bearing amine or thiol groups, to create a stable, covalently linked hybrid material. mdpi.com Such acridine-functionalized nanoparticles could find applications in bioimaging, where the fluorescent properties of the acridine core can be utilized for cell tracking and diagnostics. ucm.es

Furthermore, the integration of this acridine derivative into polymeric scaffolds can lead to the development of novel functional polymers. mdpi.com For instance, it can be copolymerized with other monomers to create materials with tailored mechanical and photophysical properties. These hybrid materials could be explored for applications in organic light-emitting diodes (OLEDs) or as components in chemo- and biosensors.

Table 1: Potential Hybrid Material Systems Incorporating this compound

| Substrate/Matrix | Functionalization Strategy | Potential Applications |

| Silica Nanoparticles | Covalent attachment via substitution of bromine | Bioimaging, Drug Delivery, Sensing |

| Gold Nanoparticles | Thiol-gold self-assembly (after conversion of Br to SH) | Sensing, Catalysis |

| Polymer Scaffolds | Copolymerization or post-polymerization modification | Optoelectronics, Functional Coatings |

| Graphene Oxide | Covalent bonding to surface functional groups | Composites, Sensors |

Advanced Methodologies for High-Throughput Screening of this compound Derivatives

To accelerate the discovery of new functional molecules based on the this compound scaffold, high-throughput screening (HTS) methodologies are essential. chemdiv.comox.ac.uk These techniques allow for the rapid and parallel synthesis and evaluation of large libraries of compounds, significantly speeding up the process of identifying "hits" with desired properties. nih.gov

The development of automated synthesis platforms can facilitate the rapid derivatization of the this compound core. By employing robotic liquid handlers and parallel reactors, a diverse library of derivatives can be generated by reacting the precursor with a wide range of nucleophiles. chemdiv.com

Once synthesized, these libraries can be screened using a variety of HTS assays. For example, fluorescence-based assays can be used to identify derivatives with enhanced quantum yields or specific responses to analytes. broadinstitute.org Cell-based assays can be employed to screen for compounds with interesting biological activities, such as cytotoxicity against cancer cell lines or the ability to modulate specific cellular pathways. nih.gov

Quantitative HTS (qHTS) is a particularly powerful approach that involves testing compounds at multiple concentrations, providing detailed dose-response curves for every compound in the library. nih.govnih.gov This method allows for the early identification of compounds with high potency and efficacy, and can provide valuable structure-activity relationship (SAR) data directly from the primary screen.

Addressing Unresolved Questions in the Fundamental Chemistry and Applications of this compound

While the potential of this compound as a versatile building block is clear, several fundamental questions remain to be addressed to fully unlock its capabilities.

Detailed Photophysical Characterization: A comprehensive study of the photophysical properties of this compound and its simple derivatives is needed. This includes precise measurements of quantum yields, fluorescence lifetimes, and solvent effects to build a foundational understanding of its behavior.

Exploration of Reaction Scope: The full scope of chemical transformations that can be performed on the terminal bromine atoms needs to be systematically explored. This includes investigating the efficiency of various coupling reactions and the compatibility of different functional groups with the acridine core.

Understanding Structure-Property Relationships: A key challenge is to establish clear structure-property relationships for derivatives of this compound. nih.gov This will require the synthesis and characterization of a systematic library of compounds and the use of computational modeling to rationalize the observed trends.

Long-Term Stability and Degradation Pathways: For practical applications, the long-term chemical and photochemical stability of these molecules is crucial. Studies on their degradation pathways under various conditions (e.g., exposure to light, different pH values) will be important for designing robust materials and devices.

Broader Impact and Interdisciplinary Research Opportunities for this compound in Chemical Biology and Materials Science

The versatility of the this compound scaffold opens up a wide range of interdisciplinary research opportunities at the interface of chemistry, biology, and materials science.

In chemical biology , derivatives of this compound could be developed as novel molecular probes to study biological processes. nih.gov For example, by attaching specific targeting moieties, fluorescent derivatives could be used to visualize the localization of proteins or other biomolecules within living cells. The ability to introduce two distinct functional groups at either end of the molecule also makes it an attractive scaffold for the development of bivalent ligands that can simultaneously interact with two biological targets.

In materials science , the self-assembly properties of functionalized this compound derivatives could be harnessed to create novel soft materials with ordered nanostructures. These materials could exhibit interesting optical and electronic properties, with potential applications in areas such as organic electronics and photonics. cam.ac.ukalfa-chemistry.comossila.commdpi.com The integration of this acridine derivative into solid-state materials could also lead to the development of new sensors and smart coatings.

The exploration of this compound and its derivatives represents a fertile ground for innovation, with the potential to contribute to significant advances in both fundamental science and technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.